molecular formula C7H9N3O3 B3129750 methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate CAS No. 339107-24-3

methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate

Cat. No.: B3129750
CAS No.: 339107-24-3
M. Wt: 183.16 g/mol
InChI Key: CCRIMSPDLCMIII-UHFFFAOYSA-N
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Description

“Methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” is a chemical compound with the molecular formula C7H9N3O3 . It has a molecular weight of 183.17 . The compound is a solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined by techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .

Scientific Research Applications

Transformations into Heterocyclic Compounds

Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate was transformed into alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates and alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates, which upon cyclization produced 2H-pyrazolo[4,3-c]pyridine-7-carboxylates, showcasing the chemical versatility and the potential for creating complex molecules with varied biological activities (B. Stanovnik et al., 2003).

Synthesis of Imidazo- and Pyrazolothiadiazoles

The compound was involved in microwave irradiation reactions with dithiobiureas and dimethyl ethynedicarboxylate to yield imidazo-[2, 1-b][1, 3, 5]thiadiazol-5(6H)-ylidene acetates and pyrazolo[1, 2-c][1, 3, 4]thiadiazole carboxylates, indicating its role in synthesizing nitrogen and sulfur-containing heterocycles, which are important in medicinal chemistry due to their potential pharmacological properties (Yusria R. Ibrahim, 2009).

Novel Mannich Bases Synthesis

The compound was used in the synthesis of novel Mannich bases bearing the pyrazolone moiety, which were characterized by various spectroscopic methods. These compounds' electrochemical behavior was studied, indicating the potential for developing novel compounds with interesting electrochemical properties (K. Naik et al., 2013).

Environmentally Benign Synthesis

In a study focused on green chemistry, the compound was used in a solvent-free multicomponent reaction to produce substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. This method showcases an environmentally friendly approach to synthesizing biologically relevant molecules rapidly and efficiently (M. Elinson et al., 2014).

Safety and Hazards

The safety information for “methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for “methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs and therapies for various diseases.

Properties

IUPAC Name

methyl 2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-6(11)4-8-2-5-3-9-10-7(5)12/h2-3H,4H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRIMSPDLCMIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Reactant of Route 2
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Reactant of Route 3
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Reactant of Route 4
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Reactant of Route 5
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Reactant of Route 6
methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate

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